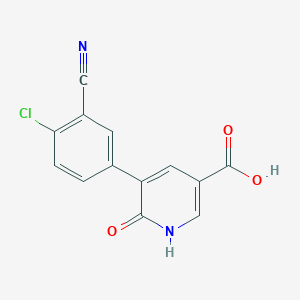
2-Amino-5-(4-chloro-3-cyanophenyl)isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(4-chloro-3-cyanophenyl)isonicotinic acid (2A5CPI) is a synthetic organic compound with a variety of applications in scientific research. It is a derivative of isonicotinic acid and is composed of two nitrogen atoms, four carbon atoms, one oxygen atom, one chlorine atom, and one nitrogen atom. 2A5CPI is typically found in a 95% purity and is used in various laboratory experiments as a reagent, catalyst, or inhibitor.
Synthesis Methods
2-Amino-5-(4-chloro-3-cyanophenyl)isonicotinic acid, 95% is typically synthesized through the reaction of 4-chloro-3-cyanophenyl isonicotinic acid and 2-amino-5-chlorobenzaldehyde. This reaction occurs in the presence of sodium hydroxide and ethanol, with the product being isolated and purified through the use of a column chromatography. The product is then typically recrystallized with the use of ethanol and water. Other synthesis methods for 2-Amino-5-(4-chloro-3-cyanophenyl)isonicotinic acid, 95% have also been reported, including the reaction of 4-chloro-3-cyanophenyl isonicotinic acid and 2-amino-5-chlorobenzaldehyde in the presence of hydrochloric acid and ethanol, and the reaction of 4-chloro-3-cyanophenyl isonicotinic acid and 2-amino-5-chlorobenzaldehyde in the presence of pyridine and ethanol.
Scientific Research Applications
2-Amino-5-(4-chloro-3-cyanophenyl)isonicotinic acid, 95% is a widely used compound in scientific research and has a variety of applications in the laboratory. It is used as a reagent in various chemical reactions, and as a catalyst to promote the formation of desired products. It is also used as an inhibitor to block specific reactions, and as a fluorescent probe to detect and measure the presence of certain molecules. 2-Amino-5-(4-chloro-3-cyanophenyl)isonicotinic acid, 95% has been used in various studies to investigate the effects of various drugs on the human body, and to investigate the effects of various environmental toxins on the human body.
Mechanism of Action
The exact mechanism of action of 2-Amino-5-(4-chloro-3-cyanophenyl)isonicotinic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which can prevent the formation of certain products. It is also believed that 2-Amino-5-(4-chloro-3-cyanophenyl)isonicotinic acid, 95% may act as an antagonist of certain receptors, which can prevent the activation of certain pathways. Additionally, it is believed that 2-Amino-5-(4-chloro-3-cyanophenyl)isonicotinic acid, 95% may act as an agonist of certain receptors, which can promote the activation of certain pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-5-(4-chloro-3-cyanophenyl)isonicotinic acid, 95% are not fully understood. However, it is believed that the compound may have a variety of effects on the human body, including the inhibition of certain enzymes, the activation of certain pathways, and the regulation of certain hormones. Additionally, 2-Amino-5-(4-chloro-3-cyanophenyl)isonicotinic acid, 95% may have a variety of effects on the immune system, including the activation of certain immune cells and the inhibition of certain inflammatory responses.
Advantages and Limitations for Lab Experiments
2-Amino-5-(4-chloro-3-cyanophenyl)isonicotinic acid, 95% is a useful compound in laboratory experiments due to its ability to act as a reagent, catalyst, and inhibitor. Additionally, the compound is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, it is important to note that the compound is not very soluble in water, and therefore may not be suitable for certain experiments. Additionally, the compound may not be suitable for certain experiments due to its relatively low purity.
Future Directions
The potential future directions for research involving 2-Amino-5-(4-chloro-3-cyanophenyl)isonicotinic acid, 95% are numerous. One potential direction for research is to further investigate the biochemical and physiological effects of the compound, as well as its potential applications in drug development. Additionally, further research could be conducted to investigate the potential uses of 2-Amino-5-(4-chloro-3-cyanophenyl)isonicotinic acid, 95% as a fluorescent probe, as well as its potential use in environmental studies. Additionally, further research could be conducted to investigate the potential uses of 2-Amino-5-(4-chloro-3-cyanophenyl)isonicotinic acid, 95% as an inhibitor of certain enzymes, as well as its potential use in cancer research. Finally, further research could be conducted to investigate the potential uses of 2-Amino-5-(4-chloro-3-cyanophenyl)isonicotinic acid, 95% as an agonist of certain receptors, as well as its potential use in neurological research.
properties
IUPAC Name |
2-amino-5-(4-chloro-3-cyanophenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-11-2-1-7(3-8(11)5-15)10-6-17-12(16)4-9(10)13(18)19/h1-4,6H,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXPBOWPYSBKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687812 |
Source


|
| Record name | 2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-62-3 |
Source


|
| Record name | 2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














